2-Bromo-5-chloro-4-methylphenol
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Overview
Description
2-Bromo-5-chloro-4-methylphenol is an organic compound with the molecular formula C7H6BrClO. It is a derivative of phenol, characterized by the presence of bromine, chlorine, and a methyl group on the aromatic ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-chloro-4-methylphenol typically involves the bromination and chlorination of 4-methylphenol (p-cresol). One common method includes the following steps:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-chloro-4-methylphenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form more complex aromatic compounds.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products:
Substitution: Various substituted phenols.
Oxidation: Quinones and other oxidized phenolic compounds.
Coupling: Biaryl compounds and other complex aromatic structures.
Scientific Research Applications
2-Bromo-5-chloro-4-methylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial properties and potential use in developing new antibiotics.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-5-chloro-4-methylphenol involves its interaction with biological molecules, leading to various biochemical effects. The phenolic group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The bromine and chlorine atoms may also contribute to its antimicrobial properties by disrupting microbial cell membranes .
Comparison with Similar Compounds
- 2-Bromo-4-methylphenol
- 4-Bromo-2-chlorophenol
- 2-Chloro-5-methylphenol
Comparison: 2-Bromo-5-chloro-4-methylphenol is unique due to the specific arrangement of bromine, chlorine, and methyl groups on the phenolic ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications. Compared to its analogs, it may exhibit different reactivity and potency in chemical reactions and biological assays .
Properties
IUPAC Name |
2-bromo-5-chloro-4-methylphenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO/c1-4-2-5(8)7(10)3-6(4)9/h2-3,10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFQCCQWNIPZTA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.48 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1175754-49-0 |
Source
|
Record name | 2-bromo-5-chloro-4-methylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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